Lenalidomide-CO-PEG2-propargyl is a chemically modified derivative of lenalidomide, which is primarily recognized as an immunomodulatory drug. This compound integrates a polyethylene glycol (PEG) linker and a propargyl group to enhance the pharmacokinetic properties of lenalidomide. The incorporation of the PEG linker is intended to improve solubility and bioavailability, while the propargyl group serves as a reactive site for further chemical modifications, making it a versatile building block in medicinal chemistry.
Lenalidomide-CO-PEG2-propargyl is classified under small molecules and is part of the broader category of immunomodulatory drugs (IMiDs). It is synthesized from lenalidomide, which itself is derived from thalidomide. The compound is utilized in various scientific research applications, particularly in drug development and protein interaction studies .
The synthesis of Lenalidomide-CO-PEG2-propargyl involves several key steps:
The molecular structure of Lenalidomide-CO-PEG2-propargyl can be depicted as follows:
The structure features a lenalidomide backbone with a PEG linker extending from one end and a propargyl group attached to the other end. This configuration allows for enhanced solubility due to the hydrophilic nature of the PEG component while maintaining the bioactive properties associated with lenalidomide.
Lenalidomide-CO-PEG2-propargyl can undergo various chemical reactions:
These reactions allow for further functionalization of Lenalidomide-CO-PEG2-propargyl, making it a valuable intermediate in drug synthesis.
Lenalidomide-CO-PEG2-propargyl operates through multiple mechanisms:
These mechanisms contribute to its potential application in treating various malignancies and autoimmune conditions.
Lenalidomide-CO-PEG2-propargyl exhibits several notable physical and chemical properties:
These properties are critical for its application in both research and therapeutic contexts.
Lenalidomide-CO-PEG2-propargyl has diverse applications in scientific research:
Targeted Protein Degradation (TPD) represents a transformative strategy in chemical biology and drug discovery, enabling direct manipulation of cellular proteostasis. This approach leverages the ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins, offering advantages over traditional occupancy-based inhibitors for "undruggable" targets like transcription factors or scaffold proteins. Cereblon (CRBN), a substrate receptor of the CRL4 E3 ubiquitin ligase complex, has emerged as a pivotal biological scaffold in TPD due to its unique "molecular glue" functionality with immunomodulatory drugs (IMiDs). The development of CRBN-based degraders exemplifies the convergence of mechanistic biology and rational chemical design to address limitations in therapeutic efficacy and selectivity [1] [10].
The IMiD class, including thalidomide, lenalidomide, and pomalidomide, revolutionized hematological cancer treatment by serendipitously discovering their ability to reprogram CRBN's substrate specificity. First-generation IMiDs exhibited broad neosubstrate degradation profiles:
Structural optimization efforts revealed that 6-position modifications on lenalidomide's phthalimide ring critically modulate neosubstrate selectivity. 6-Fluoro-lenalidomide (NE-005) demonstrates enhanced degradation of therapeutic targets (IKZF1/3, CK1α) while minimizing SALL4 degradation. This modification amplified anti-proliferative effects in MM and 5q MDS models compared to native lenalidomide, establishing a structure-activity relationship (SAR) paradigm for next-generation IMiDs [1]. Table 1 compares key linker-functionalized lenalidomide analogs:
Table 1: Structural and Functional Attributes of Linker-Modified Lenalidomide Analogs
| Compound | Molecular Weight | Linker Attributes | Key Functional Groups | Primary Application |
|---|---|---|---|---|
| Lenalidomide-CO-PEG2-propargyl | ~463.36* | PEG2, propargyl, amine terminus | Alkyne, amine | PROTAC conjugation via CuAAC |
| Lenalidomide-propargyl-C2-NH₂ | 361.82 | Alkyl, propargyl, amine terminus | Alkyne, amine | MD-224 PROTAC synthesis |
| Pomalidomide-4'-PEG5-acid | 565.58 | PEG5, carboxylic acid terminus | Carboxylic acid | Target ligand conjugation via amide bond |
| Lenalidomide-4'-PEG3-amine | 507.41 | PEG3, amine terminus | Amine | PROTAC building block |
* Estimated based on structural analogy; exact MW depends on salt form* [5] [6] [7].
CRBN functions as a biological transducer for IMiDs, converting small-molecule binding into targeted ubiquitination. Structural studies reveal that IMiDs occupy a hydrophobic tri-Trp pocket in CRBN's C-terminal domain, inducing conformational changes that create neosubstrate interfaces [1] [3]. Key mechanistic insights include:
Table 2 highlights CRBN-dependent ternary complex components influenced by chemical modifications:
Table 2: Ternary Complex Components and Functional Outcomes
| CRBN Ligand | Key Neosubstrates | Degradation/Sequestration | Functional Outcome | Chemical Determinants |
|---|---|---|---|---|
| Lenalidomide | IKZF1, IKZF3, CK1α | Degradation | Anti-myeloma activity | Phthalimide C4 amine |
| 6-Fluoro-lenalidomide | IKZF1, IKZF3, CK1α | Enhanced degradation | Increased anti-proliferative activity | 6-Fluoro substitution |
| 5-Hydroxythalidomide | SALL4 | Degradation | Teratogenicity (limb defects) | 5-Hydroxyl group |
| eIF3i recruiters | eIF3i | Sequestration | Anti-angiogenesis (VEGFA suppression) | Glutarimide stereochemistry |
Proteolysis-Targeting Chimeras (PROTACs) exploit CRBN's reprogrammability to degrade non-IMiD targets. These heterobifunctional molecules integrate a CRBN ligand, a target-binding warhead, and a chemical linker. Lenalidomide-CO-PEG2-propargyl exemplifies a purpose-built CRBN ligand for PROTAC synthesis, featuring:
This design overcomes limitations of early IMiD-based PROTACs:
PROTACs leveraging these building blocks (e.g., MD-224 from Lenalidomide-propargyl-C2-NH₂) demonstrate that linker chemistry and CRBN ligand structure jointly govern degradation efficiency, kinetics, and selectivity [5].
CAS No.: 13836-70-9
CAS No.: 13836-61-8
CAS No.: 11104-40-8
CAS No.:
CAS No.: 108890-18-2
CAS No.: 371971-10-7